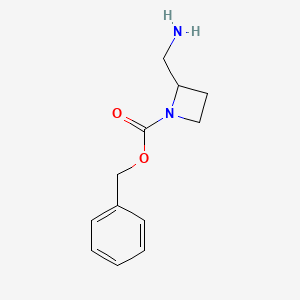

(R)-1-Cbz-2-(aminomethyl)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

benzyl 2-(aminomethyl)azetidine-1-carboxylate |

InChI |

InChI=1S/C12H16N2O2/c13-8-11-6-7-14(11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2 |

InChI Key |

PPUBHDIIKVQLMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1CN)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Functionalization and Derivatization of R 1 Cbz 2 Aminomethyl Azetidine

Modifications at the Aminomethyl Side Chain

The primary amino group of the aminomethyl side chain is a readily accessible handle for a variety of chemical modifications, including nucleophilic substitutions, aminations, and amide bond formations. These transformations allow for the introduction of a wide array of functional groups, leading to the synthesis of novel derivatives with tailored properties.

The primary amine of (R)-1-Cbz-2-(aminomethyl)azetidine can participate in various nucleophilic substitution and amination reactions. One common strategy is reductive amination, which involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, followed by reduction to the corresponding secondary or tertiary amine. This method is highly versatile, allowing for the introduction of a wide range of substituents.

While specific examples detailing the reductive amination of this compound are not extensively documented in publicly available literature, the general principles of this reaction are well-established. Imine reductases (IREDs) have emerged as powerful biocatalysts for the synthesis of chiral amines through reductive amination. These enzymes have been shown to catalyze the reaction of various carbonyls with hydrazines to produce substituted N-alkylhydrazines, demonstrating their potential for creating diverse amine products under mild conditions. nih.gov The application of such enzymatic methods to this compound could provide a green and efficient route to a variety of N-substituted derivatives.

A summary of potential reactants and the corresponding products from the reductive amination of this compound is presented in the table below.

| Reactant (Aldehyde/Ketone) | Product (Secondary/Tertiary Amine) |

| Formaldehyde | (R)-1-Cbz-2-((dimethylamino)methyl)azetidine |

| Acetaldehyde | (R)-1-Cbz-2-((ethylamino)methyl)azetidine |

| Acetone | (R)-1-Cbz-2-((isopropylamino)methyl)azetidine |

| Benzaldehyde | (R)-1-Cbz-2-((benzylamino)methyl)azetidine |

This table represents hypothetical products based on established chemical reactivity.

The formation of an amide bond by acylation of the primary amine is a robust and widely used transformation. This reaction is central to the synthesis of peptides and other biologically active molecules. The aminomethyl group of this compound can be readily acylated using a variety of acylating agents, such as acid chlorides, anhydrides, or carboxylic acids activated with coupling reagents. nih.govorganic-chemistry.org

The synthesis of peptidomimetics often involves the use of constrained amino acid analogues to induce specific conformations. Azetidine-containing amino acids are valuable in this context. While direct examples with this compound are not prevalent, research on related structures highlights the utility of this approach. For instance, azetidine-2,3-diones have been utilized as precursors for the one-step synthesis of α-amino acids, α-amino amides, and dipeptides. rsc.org Furthermore, the incorporation of 3-aminoazetidine (3-AAz) units into peptides has been shown to facilitate the synthesis of small macrocyclic peptides. rsc.org

A variety of coupling reagents can be employed for the formation of amide bonds with this compound, each with its own advantages.

| Coupling Reagent | Description |

| Carbodiimides (e.g., DCC, EDC) | Commonly used for peptide synthesis, activate carboxylic acids to form a reactive O-acylisourea intermediate. |

| Uronium/Guanidinium salts (e.g., HBTU, HATU, COMU) | Highly efficient coupling reagents that lead to rapid amide bond formation with minimal side reactions. organic-chemistry.org |

| Phosphonium salts (e.g., BOP, PyBOP) | Effective for coupling sterically hindered amino acids and minimizing racemization. |

| T3P (n-propanephosphonic acid anhydride) | A mild and efficient reagent for amide bond formation with low epimerization. organic-chemistry.org |

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for the post-synthetic functionalization of complex molecules. rsc.orgnih.gov This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for late-stage modifications.

To utilize click chemistry, the aminomethyl side chain of this compound can be first converted to an azide (B81097) or an alkyne. For example, the primary amine can be transformed into an azide through diazotization followed by substitution with an azide source. Alternatively, the amine can be acylated with an alkyne-containing carboxylic acid. The resulting azide- or alkyne-functionalized azetidine (B1206935) can then be reacted with a complementary alkyne or azide, respectively, to form a stable triazole linkage.

Research on the functionalization of azetidine-containing macrocyclic peptides has demonstrated the utility of a click-based approach using a 2-propynyl carbamate (B1207046) on the azetidine nitrogen, allowing for the attachment of dyes and biotin (B1667282) tags. rsc.org This highlights the potential for similar strategies to be applied to the aminomethyl side chain of this compound.

The table below illustrates the potential for click chemistry functionalization.

| Azetidine Derivative | Click Partner | Product |

| (R)-1-Cbz-2-((azidomethyl)azetidine | Phenylacetylene | (R)-1-Cbz-2-(((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)azetidine) |

| (R)-N-((1-Cbz-azetidin-2-yl)methyl)propiolamide | Benzyl azide | (R)-N-((1-Cbz-azetidin-2-yl)methyl)-1-benzyl-1H-1,2,3-triazole-4-carboxamide |

This table represents hypothetical products based on established click chemistry principles.

Transformations on the Azetidine Ring System

The azetidine ring, while relatively stable, can undergo a variety of transformations, including C-H functionalization and regioselective alkylation or arylation. These reactions allow for the modification of the core scaffold, leading to the generation of novel and structurally diverse compounds.

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, allowing for the modification of unactivated C-H bonds. nih.gov Palladium-catalyzed C-H arylation has been successfully applied to N-heterocycles, including N-Cbz protected piperidines, suggesting its applicability to the azetidine ring of this compound. acs.org The regioselectivity of such reactions is often directed by the N-protecting group.

In a study on the C-H functionalization of saturated heterocycles, a sequential C-H activation and decarboxylative cross-coupling strategy was used to diversify N-protected azetidine-2-carboxylic acid. researchgate.net This approach allowed for the introduction of various aryl, heteroaryl, cycloalkyl, and alkenyl groups at the C3 position. Given the structural similarity, it is plausible that similar methodologies could be adapted for the C-H functionalization of this compound.

The table below summarizes potential C-H functionalization reactions on the azetidine ring.

| Reaction Type | Reagents and Conditions | Potential Product |

| Pd-catalyzed C-H Arylation | Pd(OAc)₂, Aryl halide, Ligand, Base | (R)-1-Cbz-2-(aminomethyl)-3-aryl-azetidine |

| Pd-catalyzed C-H Alkenylation | Pd(OAc)₂, Alkene, Oxidant | (R)-1-Cbz-2-(aminomethyl)-3-alkenyl-azetidine |

This table represents potential reactions based on established C-H functionalization methodologies.

The regioselective introduction of alkyl or aryl groups onto the azetidine ring can be achieved through various methods. The regioselectivity is often influenced by the nature of the N-substituent and the reaction conditions. For 2-arylazetidines, the N-substituent has been shown to direct lithiation to either the ortho-position of the aryl group or the α-benzylic position of the azetidine ring. rsc.org

While specific studies on the regioselective alkylation and arylation of this compound are limited, methods developed for other substituted azetidines provide valuable insights. For instance, the diastereoselective α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles has been reported, proceeding through the formation of their N-borane complexes. nih.gov This approach allows for the synthesis of optically active 2-substituted azetidine-2-carbonitriles. Such strategies could potentially be adapted for the functionalization of the azetidine ring in our target molecule.

The following table outlines potential regioselective functionalization approaches.

| Reaction Type | Key Intermediate/Strategy | Potential Product |

| α-Lithiation and Alkylation | Directed metalation with an organolithium reagent followed by trapping with an alkyl halide. | (R)-1-Cbz-2-(aminomethyl)-2-alkyl-azetidine |

| Transition Metal-Catalyzed Cross-Coupling | Formation of an organozinc or organoboron derivative followed by cross-coupling with an aryl or alkyl halide. | (R)-1-Cbz-2-(aminomethyl)-3-aryl/alkyl-azetidine |

This table presents potential synthetic strategies based on methodologies developed for related azetidine systems.

Ring-Opening Reactions for Diverse Heterocycles

The inherent ring strain of the azetidine core in this compound, estimated at approximately 25.4 kcal/mol, renders it a versatile precursor for the synthesis of more complex heterocyclic systems. rsc.org This strain, while contributing to the molecule's stability for handling, can be harnessed under specific conditions to drive ring-opening and subsequent rearrangement or cyclization reactions. rsc.orgrsc.org The presence of the electron-withdrawing benzyloxycarbonyl (Cbz) group on the nitrogen atom activates the azetidine ring, making it more susceptible to nucleophilic attack and acid-mediated processes, thereby facilitating its transformation into a variety of other heterocycles. magtech.com.cnclockss.org These transformations often proceed with high regio- and stereoselectivity, offering a powerful strategy for building molecular complexity. nih.gov

Acid-Mediated Ring Expansion to 1,3-Oxazinan-2-ones

A significant synthetic application of Cbz-activated azetidines is their acid-catalyzed ring expansion to form six-membered heterocycles. acs.org Research has demonstrated that 2-substituted azetidine carbamates, including Cbz derivatives, undergo a rapid and high-yielding ring expansion in the presence of a Brønsted acid, such as trifluoroacetic acid (TFA), to produce 6,6-disubstituted 1,3-oxazinan-2-ones. acs.org

The proposed mechanism involves the protonation of the azetidine nitrogen, followed by ring-opening to generate a stabilized tertiary carbocation at the C2 position. This intermediate is then trapped intramolecularly by the oxygen atom of the Cbz-carbamate group. The subsequent cyclization and deprotonation yield the thermodynamically more stable six-membered 1,3-oxazinan-2-one (B31196) ring. acs.org While this specific transformation has been detailed for 2-ester-2-arylazetidines, the principle can be extended to other 2-substituted azetidines where a stabilized carbocation can be formed. For this compound, derivatization of the aminomethyl group would be a prerequisite for creating a substrate amenable to this specific expansion pathway.

The reaction is efficient for both Cbz and Boc protecting groups and tolerates a range of substituents on the azetidine ring, as illustrated by the following research findings.

| Azetidine Precursor (Protecting Group, Substituent) | Acid Catalyst | Solvent | Time | Yield of 1,3-Oxazinan-2-one (%) | Reference |

|---|---|---|---|---|---|

| N-Boc, 2-COOEt, 2-Ph | TFA (5 equiv) | CDCl₃ | 5 min | 96 | acs.org |

| N-Cbz, 2-COOEt, 2-Ph | TFA (5 equiv) | CDCl₃ | 5 min | 95 | acs.org |

| N-Boc, 2-COOEt, 2-(4-MeOPh) | TFA (5 equiv) | CDCl₃ | 5 min | 95 | acs.org |

| N-Boc, 2-COOEt, 2-(4-FPh) | TFA (5 equiv) | CDCl₃ | 30 min | 95 | acs.org |

| N-Boc, 2-COOEt, 2-(4-CF₃Ph) | TFA (5 equiv) | CDCl₃ | 30 min | 81 | acs.org |

Intramolecular Cyclization via Nucleophilic Attack

The bifunctional nature of this compound and its derivatives presents opportunities for intramolecular ring-opening reactions. By converting the primary amine of the aminomethyl side chain into a suitable nucleophile, such as an amide, it can be induced to attack the electrophilic C4 position of the azetidine ring. This type of transformation is often promoted by acidic conditions which activate the azetidine ring. nih.gov

For instance, studies on related N-substituted aryl azetidines have shown that a pendant amide group can facilitate an acid-mediated intramolecular ring-opening decomposition. nih.gov In this process, the azetidine ring is opened via nucleophilic attack by the amide oxygen, leading to the formation of new heterocyclic structures like lactones and lactams after rearrangement. nih.gov Applying this concept, a suitably derivatized this compound could serve as a precursor to bicyclic systems or expanded monocyclic heterocycles such as piperazinones. The reaction pathway and resulting product would be governed by the nature of the side-chain nucleophile and the reaction conditions employed.

This strategy underscores the utility of the azetidine scaffold as a constrained building block that can be rearranged into more complex and often medicinally relevant heterocyclic frameworks. rsc.orgnih.gov

Application As a Chiral Building Block in Complex Molecular Architectures

Design and Synthesis of Conformationally Constrained Molecules

The inherent rigidity of the azetidine (B1206935) ring is a key feature exploited in the design of conformationally constrained molecules. nih.govrsc.org Unlike more flexible five- or six-membered rings, the four-membered azetidine scaffold significantly limits the number of accessible conformations in a molecule into which it is incorporated. This constraint is crucial in medicinal chemistry for designing ligands that bind to biological targets with high affinity and specificity. By locking a portion of the molecule into a defined orientation, the entropic penalty upon binding is reduced, which can lead to improved potency.

The synthesis of these constrained systems often involves incorporating the azetidine moiety as a bioisostere for other groups or as a template to orient appended functional groups in a precise manner. nih.gov For instance, azetidine-2-carboxylic acid, a related analogue, is used to create peptidomimetics with well-defined secondary structures. The defined puckering of the azetidine ring projects its substituents into specific vectors in three-dimensional space, a property that is essential for creating molecules that fit precisely into the binding pockets of proteins or enzymes. The synthesis of 3-unsubstituted 4-alkyl-4-carboxy-2-azetidinones, which are beta-lactams with quaternary centers, is an example of creating conformationally restricted amino acid derivatives. nih.gov

Enantiopure Intermediates in Multi-Step Synthesis

As an enantiomerically pure compound, (R)-1-Cbz-2-(aminomethyl)azetidine is a critical intermediate in multi-step synthetic sequences aimed at producing complex chiral molecules. The (R)-configuration at the C2 position serves as a stereochemical anchor, allowing for the controlled introduction of new chiral centers during the synthesis. This transfer of chirality is fundamental to asymmetric synthesis, ensuring that the final product is obtained as a single enantiomer, which is often essential for its desired biological activity.

The synthesis of chiral N-heterocyclic carbene (NHC) ligands is one area where such enantiopure intermediates are valuable. rsc.org These ligands are used in asymmetric metal catalysis, and their efficacy often depends on the precise stereochemical environment around the metal center, which is dictated by the chiral backbone of the ligand. rsc.org The Cbz (carboxybenzyl) protecting group on the azetidine nitrogen can be readily removed under standard hydrogenolysis conditions, revealing a secondary amine that can be further functionalized without racemizing the adjacent chiral center. The primary aminomethyl group at C2 provides a versatile handle for elaboration, allowing it to be converted into a wide range of other functional groups or used to connect the azetidine ring to other molecular fragments.

Contributions to Lead-Oriented Synthesis (LOS)

Lead-Oriented Synthesis (LOS) focuses on the creation of libraries of small, structurally diverse, and three-dimensional molecules that are ideal starting points for drug discovery programs. Azetidine-based scaffolds, including derivatives of this compound, are highly valuable in LOS due to their ability to introduce novelty and three-dimensionality into compound collections. acs.org

The strained four-membered ring of azetidine provides access to unique chemical space that is often underexplored compared to more common five- and six-membered heterocycles. rsc.org Researchers have developed methods to diversify densely functionalized azetidine systems to generate a wide variety of fused, bridged, and spirocyclic ring systems. acs.org For example, a synthetic sequence starting from a trisubstituted azetidine intermediate can be used to access structurally distinct molecular scaffolds. acs.org The resulting libraries of azetidine-containing compounds possess lead-like properties, such as low molecular weight and controlled lipophilicity, making them suitable for screening against various biological targets, including those in the central nervous system (CNS). acs.org The spirocyclic nature of some of these scaffolds is particularly advantageous, as it increases the saturation and three-dimensionality (as measured by the fraction of sp3 carbons, or Fsp3) of the molecules, which are properties often correlated with successful clinical outcomes.

Physicochemical Properties of Representative Azetidine-Based Scaffolds for Lead-Oriented Synthesis

| Scaffold Type | Molecular Weight (g/mol) | cLogP | Topological Polar Surface Area (Ų) | Fraction of sp³ Carbons (Fsp³) |

|---|---|---|---|---|

| Fused Azetidine | ~250-350 | 1.5 - 2.5 | 40 - 60 | 0.5 - 0.7 |

| Bridged Azetidine | ~280-380 | 1.8 - 2.8 | 45 - 65 | 0.6 - 0.8 |

| Spirocyclic Azetidine | ~300-400 | 2.0 - 3.0 | 50 - 70 | 0.7 - 0.9 |

Comparison with Other Chiral Scaffolds (e.g., Pyrrolidines, Aziridines) in Asymmetric Synthesis

In asymmetric synthesis, the choice of a chiral scaffold is critical, and azetidines offer a unique profile when compared to their three-membered (aziridine) and five-membered (pyrrolidine) counterparts. rsc.org The key differences lie in ring strain, stability, and reactivity, which influence their handling and synthetic utility. rsc.orgresearchgate.net

Aziridines , the three-membered rings, have the highest ring strain (approx. 27.7 kcal/mol). rsc.org This makes them highly reactive and susceptible to ring-opening reactions, which can be synthetically useful but also makes them less stable and more difficult to handle.

Pyrrolidines , the five-membered rings, have very little ring strain (approx. 5.4 kcal/mol) and are therefore much more stable and less reactive. rsc.org Proline and its derivatives are among the most successful chiral organocatalysts, leveraging the stable pyrrolidine (B122466) scaffold. nih.gov

Azetidines occupy a middle ground with a moderate ring strain (approx. 25.4 kcal/mol). rsc.org This renders them significantly more stable and easier to handle than aziridines, yet reactive enough to undergo specific strain-releasing transformations that are not accessible with pyrrolidines. This "tunable" reactivity makes azetidines attractive building blocks. rsc.org While azetidine-2-carboxylic acid has been shown to be less reactive and stereoselective than proline in certain aldol (B89426) reactions, the unique conformational constraints and reactivity of the azetidine ring provide distinct advantages in other contexts, such as the synthesis of spirocyclic compounds and other complex architectures. nih.govnih.gov

Comparison of Chiral Nitrogen-Containing Heterocycles in Synthesis

| Property | Aziridines | Azetidines | Pyrrolidines |

|---|---|---|---|

| Ring Size | 3-membered | 4-membered | 5-membered |

| Approx. Ring Strain (kcal/mol) | 27.7 rsc.org | 25.4 rsc.org | 5.4 rsc.org |

| Relative Stability | Low | Moderate | High |

| Reactivity | High (prone to ring-opening) rsc.org | Moderate (tunable reactivity) rsc.org | Low (stable scaffold) nih.gov |

| Handling | Difficult | Facile | Facile |

| Key Synthetic Advantage | Electrophilic activation for ring-opening | Conformational rigidity and unique 3D shape acs.org | Excellent chiral organocatalyst scaffold nih.gov |

Role in Peptidomimetic Chemistry

Incorporation as a Non-Natural Amino Acid within Peptide Sequences

The incorporation of non-natural amino acids is a cornerstone of peptidomimetic design, allowing for the creation of novel structures with tailored properties. acs.org (R)-1-Cbz-2-(aminomethyl)azetidine can be viewed as a conformationally restricted γ-amino acid. When integrated into a peptide chain, the exocyclic primary amine of the aminomethyl group forms a peptide bond with the carboxyl group of the preceding residue. The azetidine (B1206935) ring itself becomes part of the peptide backbone, extending the distance between the flanking amino acid residues compared to a standard α-amino acid linkage.

This structural modification fundamentally alters the peptide backbone, moving away from the typical alpha-peptide structure. Such modifications can be critical for disrupting or mimicking specific secondary structures, like β-turns or helices, which are often involved in biological recognition processes. The development of synthetic routes to access such non-natural building blocks, including those with aziridine (B145994) or azetidine cores, is crucial for their application in peptide synthesis. nih.gov The stereochemistry at the C-2 position of the azetidine ring is vital, as it dictates the three-dimensional arrangement of the peptide chain extending from it, thereby influencing its interaction with biological targets.

Design of Constrained Peptide Analogues

A primary goal in using cyclic building blocks like this compound is to create conformationally constrained peptide analogues. nih.gov The inherent rigidity of the four-membered azetidine ring significantly limits the rotational freedom around the bonds within the peptide backbone. This reduction in conformational flexibility can pre-organize the peptide into a bioactive conformation that is favorable for binding to a specific receptor or enzyme, a principle that can lead to enhanced potency and selectivity. nih.gov

The azetidine scaffold serves as a robust anchor, fixing the spatial relationship between the N-terminus and C-terminus of the peptide segment into which it is incorporated. This is a powerful strategy for mimicking or stabilizing specific secondary structures, such as β-turns. For instance, computational studies on dipeptide mimetics based on thiazolidine, a related heterocycle, have shown that specific stereoisomers have a high propensity to induce type II β-turns. researchgate.net Similarly, the defined stereochemistry of this compound would be expected to favor specific, well-defined backbone geometries. The use of such constrained scaffolds is a widely applied strategy for discovering peptides with improved properties, including enhanced resistance to proteases. nih.govnih.gov

Influence on Peptidomimetic Conformational Stability

The conformational stability of a peptidomimetic is critical for its biological activity and therapeutic potential. The introduction of a strained ring system like azetidine has a profound impact on the local and global conformation of a peptide. Research on peptides containing the related azetidine-2-carboxylic acid (Aze) has shown that the four-membered ring induces significant changes in the secondary structure. acs.org While proline, a five-membered ring amino acid, is a well-known helix breaker, the smaller azetidine ring imposes even more severe geometric constraints.

The table below summarizes findings on the conformational effects of incorporating cyclic amino acids into peptides, based on data for related structures.

| Cyclic Building Block | Peptide Sequence Context | Observed Conformational Effect | Reference |

| Azetidine-2-carboxylic acid (Aze) | In repetitive polypeptides | Induces β-sheet structure in the solid state | acs.org |

| Azetidine-2-carboxylic acid (Aze) | In tetrapeptides with Proline | Influences peptide bond orientation and secondary structure | umich.edu |

| 1-Aminocycloalkane-1-carboxylic acids | Within various peptide sequences | Effective at forming β-turns and helices | researchgate.net |

| Thiazolidine Derivatives | Dipeptide mimetic scaffold | (R)-stereoisomer shows high propensity for type II β-turn formation | researchgate.net |

Strategies for Solid-Phase Synthesis of Azetidine-Containing Peptidomimetics

Solid-phase peptide synthesis (SPPS) is the method of choice for the efficient assembly of peptides and peptidomimetics. nih.gov The incorporation of complex building blocks like this compound requires specialized strategies. For use in standard Fmoc-based SPPS, the building block would need to be appropriately protected. The Cbz group already protects the ring nitrogen. The exocyclic primary amine of the aminomethyl group would typically be protected with an acid-labile Boc group or a base-labile Fmoc group to allow for selective deprotection and chain elongation.

The general workflow for incorporating such a building block is as follows:

Preparation of the Building Block: The synthesis of this compound with an orthogonal protecting group (e.g., Fmoc) on the exocyclic amine.

Coupling to the Resin-Bound Peptide: The protected azetidine building block is coupled to the free N-terminus of the growing peptide chain on the solid support. Due to the potential steric hindrance of the cyclic structure, optimized coupling reagents such as HATU or HCTU, often with extended reaction times or microwave assistance, may be necessary to ensure efficient reaction. biorxiv.org

Chain Elongation: Following the coupling, the protecting group on the azetidine's exocyclic amine is removed, and the next amino acid in the sequence is coupled to the newly liberated amine.

Cleavage and Deprotection: Once the full peptide sequence is assembled, a final cleavage cocktail (typically containing trifluoroacetic acid) is used to release the peptide from the resin and remove the Cbz group from the azetidine nitrogen, along with other side-chain protecting groups.

The development of robust solid-phase methods is critical for creating libraries of these complex peptidomimetics for screening and optimization. nih.govnih.gov The use of pre-activated building blocks, such as benzotriazole (B28993) esters of aza-amino acids, has been shown to facilitate the automated synthesis of challenging sequences. biorxiv.org

| Reagent/Technique | Purpose in SPPS | Relevance for Azetidine Building Blocks |

| Fmoc/Boc Protecting Groups | Protects α-amino groups during coupling. | An orthogonal Fmoc or Boc group on the exocyclic amine of the azetidine allows for stepwise synthesis. |

| Cbz Protecting Group | Protects nitrogen; removed by hydrogenolysis or strong acid. | Protects the azetidine ring nitrogen during synthesis. |

| HATU/HCTU/PyBOP | Coupling reagents to activate carboxylic acids. | Highly efficient reagents needed to overcome the steric bulk of the cyclic building block. |

| Microwave-Assisted SPPS | Accelerates coupling and deprotection steps. | Can improve yields and reduce reaction times for difficult couplings involving constrained residues. nih.gov |

| Wang/Rink Amide Resin | Solid supports for Fmoc-based synthesis. | Standard resins on which peptides containing the azetidine unit can be assembled. biorxiv.orgscilit.com |

Mechanistic and Computational Studies of R 1 Cbz 2 Aminomethyl Azetidine and Its Derivatives

Theoretical Calculations on Reaction Pathways and Stereochemical Outcomes

Theoretical calculations, particularly using density functional theory (DFT) and ab initio methods, are powerful tools for predicting the outcomes of chemical reactions involving azetidine (B1206935) derivatives. These computational models allow researchers to map potential energy surfaces, identify transition states, and calculate activation energies, thereby predicting the feasibility and stereochemical course of a reaction before it is tested experimentally.

Recent advancements have seen the use of computational modeling to guide the synthesis of azetidines. nih.gov For instance, by calculating the frontier orbital energies of reactants, models can predict whether specific pairs of compounds will react to form an azetidine ring. nih.gov This predictive power helps to bypass traditional trial-and-error laboratory work, saving time and resources. nih.gov

In the context of derivatives of (R)-1-Cbz-2-(aminomethyl)azetidine, theoretical calculations can be applied to various reaction types:

N-Alkylation and N-Arylation: Calculations can predict the regioselectivity and stereochemical retention or inversion at the chiral center during reactions at the azetidine nitrogen.

Ring-Opening Reactions: Computational studies can elucidate the mechanism of nucleophilic attack on the azetidine ring carbons, a reaction driven by the inherent ring strain. These models can predict whether the reaction will proceed via an S(_N)2 or other mechanism and determine the most likely site of attack. For example, studies on N-substituted azetidines have detailed acid-mediated intramolecular ring-opening pathways, where a pendant amide group acts as a nucleophile. nih.gov

Cycloaddition Reactions: The stereochemical outcome of cycloaddition reactions involving the azetidine ring or its substituents can be rationalized and predicted using computational analysis of the transition states.

A key aspect of these theoretical studies is the ability to predict diastereoselectivity, which is crucial when the azetidine ring is already substituted, as in the case of this compound. For example, in the synthesis of cis-2,3-disubstituted azetidines, the lack of diastereoselectivity with bulky substituents could be attributed to steric hindrance, a factor that can be modeled and predicted computationally.

The following table illustrates the type of predictive data that can be generated from theoretical calculations for hypothetical reactions involving an azetidine core.

| Reactants | Predicted Reaction Type | Calculated Activation Energy (kcal/mol) | Predicted Major Stereoisomer |

| Azetidine + Alkyl Halide | N-Alkylation | 15-20 | Retention at C2 |

| N-Acyl Azetidine + Nucleophile | Ring-Opening | 10-15 | Inversion at C4 |

| Azetidine Derivative + Diene | [4+2] Cycloaddition | 25-30 | endo |

Note: The data in this table is illustrative and represents typical values for azetidine reactions based on computational chemical principles, not specific experimental results for this compound.

Conformational Analysis of the Azetidine Ring System

The four-membered azetidine ring is not planar. It adopts a puckered or bent conformation to alleviate some of the torsional strain inherent in a small ring system. The specific conformation of an azetidine derivative like this compound is influenced by the nature and stereochemistry of its substituents.

Computational methods, such as ab initio and density functional theory calculations, are employed to determine the preferred conformations of the azetidine ring. These studies have shown that the azetidine ring can adopt either a puckered structure, and the preference depends on the backbone structure of the molecule. The substituents on the ring, particularly at the N1 and C2 positions, play a significant role in determining the lowest energy conformation.

For this compound, the key conformational features to consider are:

Ring Puckering: The degree of puckering and the orientation of the substituents relative to the approximate plane of the ring.

Orientation of the Cbz Group: The conformation of the N-carbobenzyloxy group can influence the electronic properties and steric environment of the azetidine nitrogen.

Torsion Angle of the Aminomethyl Group: The rotational position of the C2-substituent affects its interaction with the ring and the Cbz group.

| Parameter | Typical Value for Azetidine Ring | Influencing Factors |

| Ring Puckering Angle | 10-30° | N1 and C3 substituents |

| Barrier to Ring Inversion | 1-3 kcal/mol | Steric bulk of substituents |

| Preferred C2-Substituent Orientation | Pseudo-equatorial | Minimization of steric hindrance |

Note: This table provides typical conformational data for substituted azetidines based on published computational studies.

Investigation of Ring Strain Effects on Reactivity

The reactivity of azetidines is largely governed by their considerable ring strain, which is estimated to be around 25.2-25.4 kcal/mol. This value is intermediate between the highly strained and reactive aziridines (approx. 27 kcal/mol) and the relatively stable and unreactive pyrrolidines (approx. 5.4 kcal/mol). This inherent strain makes azetidines susceptible to ring-opening reactions, as cleavage of a C-N or C-C bond relieves the strain.

The strain-driven reactivity of azetidines allows them to participate in unique chemical transformations that are not readily accessible for larger, less strained heterocycles. For a molecule like this compound, the ring strain has several implications for its reactivity:

Enhanced Nucleophilicity of Ring Atoms (in certain contexts): While the nitrogen atom's nucleophilicity is modulated by the Cbz group, the ring carbons are electrophilic and susceptible to attack by nucleophiles, leading to ring cleavage.

Driving Force for Ring-Opening: The release of ring strain is a powerful thermodynamic driving force for reactions that involve the opening of the four-membered ring. nih.gov This is a key consideration in its stability and metabolic fate. nih.gov

Activation for Further Functionalization: The strain can be harnessed to facilitate intramolecular cyclizations or rearrangements, leading to more complex molecular architectures.

The table below compares the ring strain of azetidine with other common cyclic amines.

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) | General Reactivity |

| Aziridine (B145994) | 3 | 27.7 | High |

| Azetidine | 4 | 25.4 | Moderate-High |

| Pyrrolidine (B122466) | 5 | 5.4 | Low |

| Piperidine | 6 | ~0 | Very Low |

Source: Data compiled from multiple sources.

Computational Prediction of Molecular Stability and Energetic Properties

Computational chemistry serves as a valuable tool for predicting the molecular stability and energetic properties of azetidine derivatives, guiding synthetic efforts and the design of new molecules. nih.gov While direct, comprehensive studies on this compound are not widely published, the principles are well-established for the azetidine class of compounds.

This area of research focuses on several key directions:

Thermodynamic Stability: Calculations can predict the relative stability of different isomers or conformers of a molecule. For azetidines, this includes assessing the stability of the ring system itself. Natural bond orbital (NBO) analysis can be used to understand stabilizing electronic interactions, such as p-π conjugation, within the molecule.

Prediction of Reactivity: Molecular electrostatic potential (ESP) analysis can predict sites susceptible to nucleophilic or electrophilic attack, thereby providing insights into the molecule's reactivity and potential decomposition pathways.

Crystal Structure Prediction: Computational methods can predict the crystal packing and polymorphism of solid-state materials. This is crucial for understanding the properties of a compound in its solid form.

In Silico ADME Properties: For medicinal chemistry applications, computational tools are used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. For azetidine-based libraries, properties like solubility, protein binding, and metabolic stability are estimated to prioritize compounds for synthesis. For instance, the potential for metabolic ring-opening of the strained azetidine ring is a key stability concern that can be flagged by computational models. nih.gov

The development of computational models that can accurately predict whether a given set of reactants will form an azetidine is a significant step forward, moving the field from trial-and-error to a more predictive science. nih.gov These models can also forecast factors that influence reaction yield, further guiding synthetic strategy. nih.gov

Future Research Directions and Synthetic Innovations

Development of Novel Stereoselective Catalytic Methods

The synthesis of enantiomerically pure azetidines remains a significant challenge. Current research is focused on catalytic asymmetric methods that can establish the desired stereochemistry efficiently.

One promising area is the use of transition metal catalysis. Palladium-catalyzed intramolecular C(sp³)–H amination has emerged as a powerful tool for constructing functionalized azetidines from readily available amine precursors. rsc.org Similarly, rhodium-catalyzed intermolecular C-H amination of substrates containing a bromoalkane moiety allows for the introduction of a nitrogen atom, followed by cyclization to form the azetidine (B1206935) ring. nsf.gov Gold catalysis has also proven effective in the stereoselective synthesis of azetidin-3-ones from chiral N-propargylsulfonamides, which are versatile intermediates for further functionalization. nih.gov

Lanthanide catalysis offers another avenue. For instance, Lanthanum(III) triflate (La(OTf)₃) has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, yielding substituted azetidines with high selectivity. frontiersin.orgnih.gov This method is tolerant of various functional groups, making it attractive for complex molecule synthesis. frontiersin.orgnih.gov

Visible-light photocatalysis is also being harnessed to drive reactions under mild conditions. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, provides a direct route to highly functionalized azetidines. rsc.orgnih.gov This approach is noted for its operational simplicity and scalability. nih.gov

Table 1: Overview of Novel Stereoselective Catalytic Methods for Azetidine Synthesis

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium(II) | Intramolecular γ-C(sp³)–H Amination | Access to functionalized azetidines. | rsc.org |

| Rhodium(II) | Intermolecular sp³-C–H Amination | Selective functionalization of bromoalkanes followed by cyclization. | nsf.gov |

| Gold(I) | Oxidative Cyclization of N-propargylsulfonamides | Flexible synthesis of chiral azetidin-3-ones. | nih.gov |

| Lanthanum(III) Triflate | Intramolecular Aminolysis of Epoxy Amines | High regioselectivity and functional group tolerance. | frontiersin.orgnih.gov |

| Iridium(III) Photocatalyst | Aza Paternò-Büchi Reaction ([2+2] Cycloaddition) | Mild conditions, visible light, access to complex azetidines. | rsc.orgnih.gov |

Advancements in High-Throughput Synthesis of (R)-1-Cbz-2-(aminomethyl)azetidine Libraries

To accelerate drug discovery programs, methods for the rapid synthesis of libraries of molecules based on the this compound scaffold are essential. High-throughput and diversity-oriented synthesis strategies are key to achieving this.

One powerful approach involves the strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABB). A multicomponent strategy using ABB, an acyl silane, and various electrophiles allows for the modular and rapid assembly of 1,3,3-trisubstituted azetidines. nih.gov This method leverages a rsc.orgfrontiersin.org-Brook rearrangement followed by the strain-driven ring-opening of the azabicycle. nih.gov The ability to vary three substitution points in a single operation is ideal for creating diverse chemical libraries. Recent work has extended this to enantiocontrolled library synthesis. nih.gov

Another strategy focuses on the diversification of a core azetidine intermediate. For example, a densely functionalized 2-cyano azetidine scaffold, prepared from β-amino alcohols, can be elaborated into a wide array of fused, bridged, and spirocyclic ring systems. nih.gov This has been demonstrated through the solid-phase synthesis of a 1976-membered library of spirocyclic azetidines, showcasing the potential for generating significant molecular diversity. nih.gov

Exploration of New Reactivity Modes for Functionalization

Beyond the synthesis of the core ring, research is exploring novel ways to functionalize the azetidine scaffold, including the aminomethyl side chain of this compound.

Direct C-H functionalization is a highly sought-after transformation. Methods for the direct C(sp³)–H arylation of azetidines have been developed, using directing groups to achieve high selectivity. rsc.org Furthermore, α-lithiation of N-protected azetidines followed by trapping with an electrophile provides a route to α-functionalized products. uni-muenchen.de

The inherent ring strain of azetidines can be exploited in ring-opening and ring-expansion reactions to generate other heterocyclic systems. For example, acid-promoted ring expansion of 2,2-disubstituted azetidines can lead to 1,3-oxazinan-2-ones. rsc.org The unsaturated counterparts, azetines, also serve as reactive intermediates. nih.gov Their π-bonds can undergo various addition reactions to produce a wide range of substituted azetidines that would be difficult to access otherwise. nih.gov Aza-Michael additions of various NH-heterocycles to azetidine-based acceptors provide another modular approach to complex derivatives. nih.gov

Integration into Emerging Synthetic Methodologies

The synthesis of this compound and its derivatives is set to benefit from integration with emerging technologies that promise to make synthesis more efficient, sustainable, and automated.

Flow chemistry, or continuous-flow synthesis, offers advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous intermediates or requiring precise temperature management. The synthesis of azetidine intermediates could be adapted to flow systems to improve efficiency and enable on-demand production.

Biocatalysis, using enzymes to perform specific chemical transformations, is another rapidly growing field. Enzymes could potentially be engineered to perform stereoselective synthesis of the azetidine core or to functionalize it with high precision, offering a green alternative to traditional chemical methods.

The development of automated synthesis platforms, combining robotics with machine learning algorithms, could revolutionize the exploration of chemical space around the this compound scaffold. Such platforms could rapidly execute and optimize many of the novel catalytic reactions and high-throughput methods discussed, accelerating the discovery of new bioactive molecules.

Q & A

Q. What are the key synthetic routes for (R)-1-Cbz-2-(aminomethyl)azetidine?

Methodological Answer: The synthesis typically involves functionalization of the azetidine core. A common route starts with 1-benzylazetidine-2-carboxylic acid derivatives, where the Cbz (benzyloxycarbonyl) group is introduced via carbamate formation. For example, coupling 1-benzylazetidine-2-carboxylic acid with benzyl chloroformate under basic conditions (e.g., NaHCO₃ in THF) yields the Cbz-protected intermediate. Subsequent reduction of the carboxylic acid to an aminomethyl group can be achieved using reagents like LiAlH₄ or BH₃·THF . Critical steps include purification via column chromatography and validation by NMR and mass spectrometry.

Q. How is this compound characterized spectroscopically?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming stereochemistry and functional groups. The Cbz group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm, while the azetidine ring protons resonate between δ 3.0–4.0 ppm. The aminomethyl group (CH₂NH₂) shows a triplet near δ 2.8 ppm (J = 6 Hz) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 235.24 for C₁₂H₁₃NO₄) .

- Purity Analysis : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient ensures ≥95% purity .

Q. What assays are used to evaluate the biological activity of azetidine derivatives?

Methodological Answer:

- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Mycobacterium tuberculosis (e.g., using Middlebrook 7H9 broth). Values ≤2 µg/mL indicate potent activity. Transcriptomic profiling (RNA-seq) can confirm target engagement, such as disruption of mycolic acid biosynthesis .

- Enzyme Inhibition : Competitive binding assays with purified enzymes (e.g., cytochrome P450 isoforms) assess metabolic stability. IC₅₀ values are determined via fluorescence-based substrate conversion .

Advanced Research Questions

Q. How is enantioselectivity analyzed in azetidine-containing compounds?

Methodological Answer: Enantioselectivity in reactions like N-acyl-azetidine synthesis is studied using chiral catalysts (e.g., BINOL-derived phosphoric acids). Key steps:

Kinetic Resolution : Monitor reaction progress via chiral HPLC to determine enantiomeric excess (ee).

Computational Modeling : Density Functional Theory (DFT) calculations identify transition-state geometries. For example, distortion/interaction analysis reveals steric effects from substituents on the azetidine ring, which influence activation barriers (ΔΔG‡ ≈ 2.0 kcal/mol between enantiomers) .

Isotope Labeling : Use ¹³C-labeled substrates to track stereochemical outcomes in catalytic cycles .

Q. What computational methods elucidate reaction mechanisms involving azetidine derivatives?

Methodological Answer:

- Transition-State Analysis : DFT (e.g., B3LYP/6-31G*) identifies low-energy pathways. For example, protonation trans to substituents in chiral phosphoric acid catalysis minimizes steric clashes, favoring the (S)-enantiomer .

- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., THF vs. DCM) on reaction rates. Radial distribution functions (RDFs) quantify hydrogen-bonding interactions between azetidine and catalysts .

- Free Energy Perturbation (FEP) : Predicts binding affinities in enzyme-inhibitor complexes (e.g., CYP3A4) by calculating ΔΔG of azetidine ring substitutions .

Q. How does this compound inhibit Mycobacterium tuberculosis?

Methodological Answer: The compound disrupts mycolic acid assembly, a critical component of the mycobacterial cell wall. Experimental validation includes:

- Transcriptomic Profiling : RNA-seq reveals downregulation of fas and pks genes involved in fatty acid elongation .

- Metabolite Analysis : LC-MS detects accumulation of unesterified mycolic acids in treated cultures .

- Resistance Studies : Serial passaging in sub-MIC concentrations shows no resistance development, suggesting a high barrier to mutation .

Q. What strategies optimize the pharmacokinetic properties of azetidine derivatives?

Methodological Answer:

- Plasma Protein Binding (PPB) : Modify substituents to reduce PPB (e.g., replace lipophilic groups with polar moieties). For acidic derivatives, maintain logD < 2 to enhance free fraction .

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) on the azetidine ring to slow oxidative metabolism by CYP450 isoforms. In vitro hepatocyte assays (human/dog) quantify glucuronidation rates .

- BBB Penetration : Prioritize azetidine scaffolds with low polar surface area (TPSA < 60 Ų) and molecular weight <400 Da, as seen in neurotransmitter-inspired libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.